molecular formula C17H18BrClN2O3S B6052628 4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL

4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL

Cat. No.: B6052628
M. Wt: 445.8 g/mol
InChI Key: XDTBLTBYLVNGAU-UHFFFAOYSA-N
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Description

4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL is a complex organic compound that features a brominated phenol core with a piperazine moiety substituted with a chlorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL typically involves multiple stepsThe chlorophenylsulfonyl group is then introduced via a sulfonylation reaction using chlorophenylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Sulfides.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the sulfonyl group can form strong interactions with protein active sites, inhibiting their function . The brominated phenol core can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL is unique due to its combination of a brominated phenol core, a piperazine moiety, and a chlorophenylsulfonyl group. This combination imparts specific chemical reactivity and biological activity that is not observed in simpler analogs .

Properties

IUPAC Name

4-bromo-2-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2O3S/c18-14-1-6-17(22)13(11-14)12-20-7-9-21(10-8-20)25(23,24)16-4-2-15(19)3-5-16/h1-6,11,22H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTBLTBYLVNGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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